3-({[(Tert-butoxy)carbonyl]amino}methyl)pentanoic acid
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Overview
Description
3-({[(Tert-butoxy)carbonyl]amino}methyl)pentanoic acid is a chemical compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol . It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(Tert-butoxy)carbonyl]amino}methyl)pentanoic acid typically involves the reaction of tert-butyl carbamate with a suitable precursor, such as a halogenated pentanoic acid derivative . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane . The reaction conditions often include room temperature and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis . This approach allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
3-({[(Tert-butoxy)carbonyl]amino}methyl)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The Boc-protected amino group can undergo substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the specific reaction but often involve standard laboratory conditions such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include oxidized carboxylic acids, reduced alcohols, and substituted derivatives with various functional groups .
Scientific Research Applications
3-({[(Tert-butoxy)carbonyl]amino}methyl)pentanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-({[(Tert-butoxy)carbonyl]amino}methyl)pentanoic acid involves the protection of amino groups through the formation of a Boc-protected intermediate . This protects the amino group from unwanted reactions during subsequent synthetic steps . The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to reveal the free amino group .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Boc-protected amino acids and derivatives, such as:
- (S)-2-((Tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
The uniqueness of 3-({[(Tert-butoxy)carbonyl]amino}methyl)pentanoic acid lies in its specific structure and reactivity, which make it particularly useful in peptide synthesis and other applications requiring the protection of amino groups .
Properties
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-5-8(6-9(13)14)7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJHVCUDLONELJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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